![molecular formula C11H14FN3O2 B13533135 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-fluoro-6-nitrophenylmethyl group. Its unique structure lends itself to a variety of chemical reactions and applications, particularly in the fields of medicinal chemistry and molecular imaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine typically involves the reaction of 2-fluoro-6-nitrobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-[(2-Amino-6-fluorophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the conditions.
Wissenschaftliche Forschungsanwendungen
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Molecular Imaging: The compound has been explored as a precursor for radiolabeled tracers used in positron emission tomography (PET) imaging to study tumor metabolism.
Biological Studies: It serves as a probe in biochemical assays to investigate enzyme activity and receptor binding.
Wirkmechanismus
The mechanism of action of 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine depends on its specific application. In molecular imaging, for example, the compound or its derivatives may target specific enzymes or receptors involved in metabolic pathways. The fluorine atom can be replaced with a radioactive isotope, allowing for the visualization of biological processes in vivo .
Vergleich Mit ähnlichen Verbindungen
- 1-[(2-Fluoro-4-nitrophenyl)methyl]piperazine
- 1-[(2-Chloro-6-nitrophenyl)methyl]piperazine
- 1-[(2-Fluoro-6-aminophenyl)methyl]piperazine
Comparison: 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine is unique due to the presence of both a fluoro and a nitro group on the phenyl ring. This combination allows for a diverse range of chemical modifications and applications. Compared to its analogs, the fluoro group provides stability and the nitro group offers a site for further functionalization, making it a versatile compound in synthetic chemistry and molecular imaging .
Eigenschaften
Molekularformel |
C11H14FN3O2 |
|---|---|
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
1-[(2-fluoro-6-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14FN3O2/c12-10-2-1-3-11(15(16)17)9(10)8-14-6-4-13-5-7-14/h1-3,13H,4-8H2 |
InChI-Schlüssel |
GJBKEOMHOZZLLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=CC=C2F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


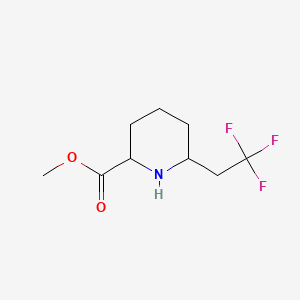
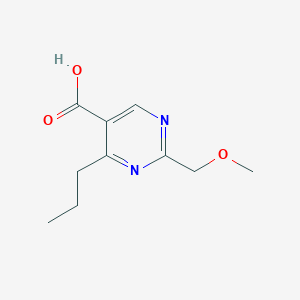
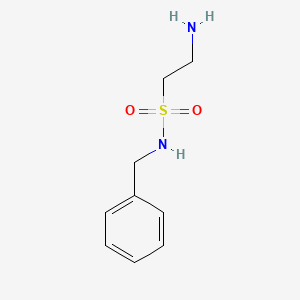
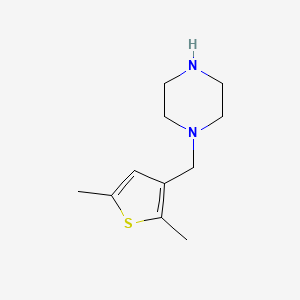
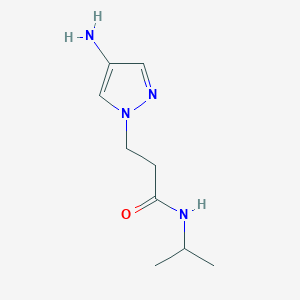

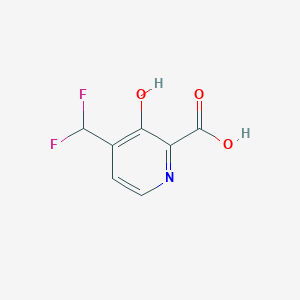
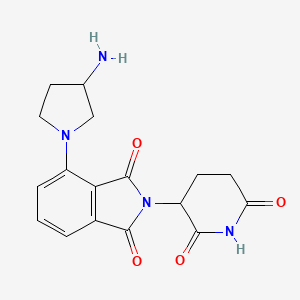

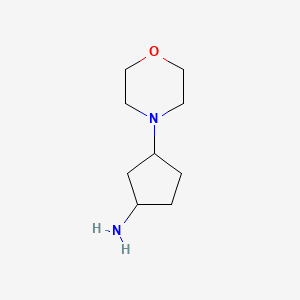
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
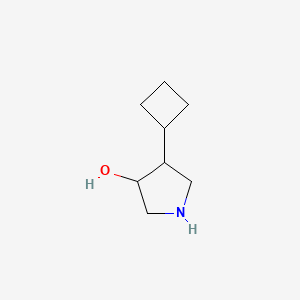
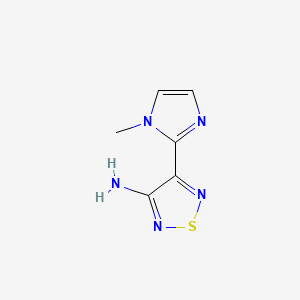
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
